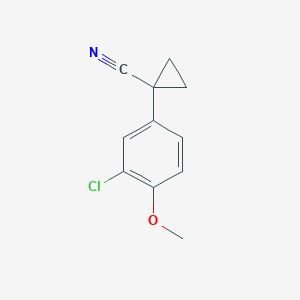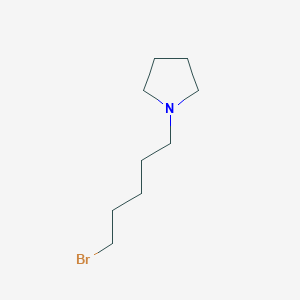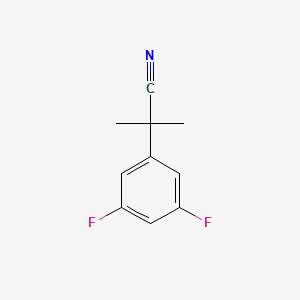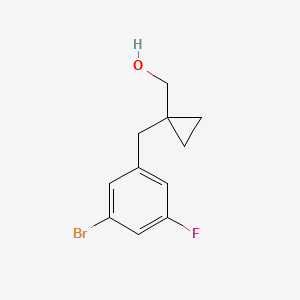
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a benzyl group substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Substitution with Bromine and Fluorine: Halogenation reactions can be used to introduce bromine and fluorine atoms onto the benzyl ring.
Attachment of the Methanol Moiety: This can be done through reduction reactions where a carbonyl group is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
化学反应分析
Types of Reactions
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the benzyl group to a more saturated form.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of new functionalized derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol exerts its effects depends on its interactions with molecular targets. This may involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
相似化合物的比较
Similar Compounds
- (1-(3-Bromo-4-fluorobenzyl)cyclopropyl)methanol
- (1-(3-Chloro-5-fluorobenzyl)cyclopropyl)methanol
- (1-(3-Bromo-5-chlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H12BrFO |
|---|---|
分子量 |
259.11 g/mol |
IUPAC 名称 |
[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5,14H,1-2,6-7H2 |
InChI 键 |
GAEKBIJFIKEWNV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CC(=CC(=C2)Br)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)

![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)


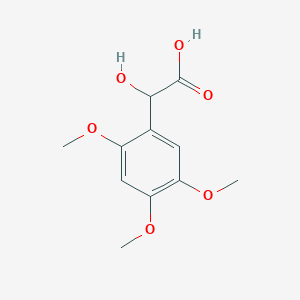
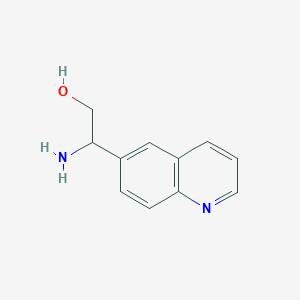

![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)


